molecular formula C15H16N4O2S B13790930 (E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide CAS No. 2502-94-5

(E)-N',2-Bis(4-methoxyphenyl)diazene-1-carbothiohydrazide

Cat. No.: B13790930
CAS No.: 2502-94-5
M. Wt: 316.4 g/mol
InChI Key: AADKNNLBLFUNGR-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of methoxyphenyl groups attached to both the amino and imino functionalities of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea typically involves the reaction of 4-methoxyaniline with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

3-[(4-Methoxyphenyl)amino]-1-(4-methoxyphenyl)imino-thiourea is unique due to its specific structural features, such as the presence of methoxy groups on both the amino and imino functionalities. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2502-94-5

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(4-methoxyanilino)-3-(4-methoxyphenyl)iminothiourea

InChI

InChI=1S/C15H16N4O2S/c1-20-13-7-3-11(4-8-13)16-18-15(22)19-17-12-5-9-14(21-2)10-6-12/h3-10,16H,1-2H3,(H,18,22)

InChI Key

AADKNNLBLFUNGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NNC(=S)N=NC2=CC=C(C=C2)OC

Origin of Product

United States

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